1-Fluorocyclohex-3-ene-1-carboxylic acid
Description
1-Fluorocyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C7H9FO2 It is characterized by a cyclohexene ring substituted with a fluorine atom and a carboxylic acid group
Properties
IUPAC Name |
1-fluorocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-2H,3-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGRWHMXZNVBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluorocyclohex-3-ene-1-carboxylic acid typically involves the fluorination of cyclohexene derivatives. One common method includes the reaction of cyclohex-3-ene-1-carboxylic acid with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of cyclohex-3-enone derivatives.
Reduction: Formation of cyclohex-3-enol derivatives.
Substitution: Formation of azido-cyclohexene derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-fluorocyclohex-3-ene-1-carboxylic acid serves as a building block for synthesizing fluorinated organic compounds. These compounds are essential for developing new materials with enhanced properties. The presence of fluorine can significantly alter the chemical reactivity and stability of the resulting compounds, making them suitable for various applications .
Biology
This compound is being investigated as a potential bioisostere in drug design. The introduction of fluorine can modulate biological activity and improve metabolic stability, which is crucial for developing effective pharmaceuticals. Studies indicate that fluorinated compounds often exhibit increased binding affinities to biological targets, enhancing their therapeutic potential .
Medicine
In medicinal chemistry, this compound is explored for its role in developing new drugs with improved pharmacokinetic properties. The compound's unique structure can influence drug absorption, distribution, metabolism, and excretion (ADME), making it a candidate for further research into novel therapeutic agents .
Industry
The compound finds applications in the production of specialty chemicals and advanced materials with unique properties. Its ability to participate in various chemical reactions allows it to be used in creating polymers and other materials that benefit from enhanced durability or specific functional characteristics.
Case Studies
Case Study 1: Drug Development
Research involving this compound has demonstrated its potential as a precursor for synthesizing novel antimicrobial agents. Compounds derived from this acid exhibited significant antibacterial activity against resistant strains, showcasing its utility in pharmaceutical research .
Case Study 2: Material Science
In material science applications, studies have shown that polymers incorporating 1-fluorocyclohex-3-ene units exhibit enhanced thermal stability and mechanical properties compared to their non-fluorinated counterparts. This finding suggests potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of 1-fluorocyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The carboxylic acid group can form covalent bonds with target molecules, leading to specific biological effects. The overall mechanism is dependent on the specific application and target pathway.
Comparison with Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
1-Chlorocyclohex-3-ene-1-carboxylic acid: Substituted with a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.
1-Bromocyclohex-3-ene-1-carboxylic acid:
Uniqueness: 1-Fluorocyclohex-3-ene-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research fields.
Biological Activity
1-Fluorocyclohex-3-ene-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexene structure with a fluorine substituent at the 1-position and a carboxylic acid group at the 1-position. Its molecular formula is and it has a molecular weight of approximately 146.16 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors in biological systems. Notably, it has been studied for its role as an inhibitor of γ-Aminobutyric Acid Aminotransferase (GABA-AT) , an enzyme that degrades GABA, a key inhibitory neurotransmitter in the central nervous system.
Inhibition of GABA-AT
Research indicates that this compound acts as a mechanism-based inactivator of GABA-AT. By irreversibly inhibiting this enzyme, the compound leads to increased concentrations of GABA in the brain, which could have therapeutic implications for neurological disorders such as epilepsy and anxiety disorders. The proposed mechanism involves the formation of a stable enzyme-inhibitor complex that results in the loss of a fluoride ion during the inactivation process .
Biological Activity Data
The following table summarizes key studies related to the biological activity of this compound:
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of GABA analogs, this compound was shown to significantly increase GABA levels in neuronal cultures, leading to enhanced neuronal survival under stress conditions. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of various fluorinated compounds, including this compound. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
